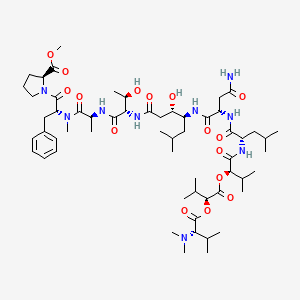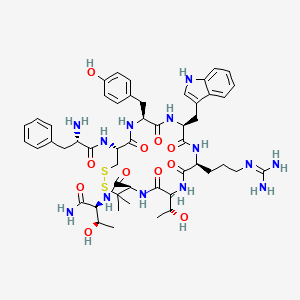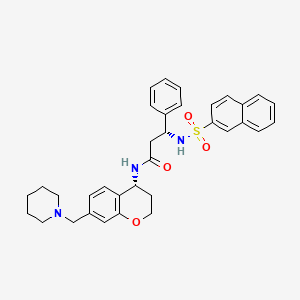methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GSK931145 is a novel radioligand used for imaging the glycine transporter 1 (GlyT-1) in the brain. It is particularly useful in positron emission tomography (PET) scans to study the distribution and function of GlyT-1, which plays a crucial role in regulating synaptic levels of glycine, an important neurotransmitter in the central nervous system .
Méthodes De Préparation
The synthesis of GSK931145 involves several steps, including the preparation of the precursor and the radiolabeling process. The precursor is typically synthesized through a series of organic reactions, including condensation, reduction, and purification steps. The final radiolabeling step involves the incorporation of carbon-11 into the precursor to produce [11C]GSK931145 .
Analyse Des Réactions Chimiques
GSK931145 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
GSK931145 has several scientific research applications, including:
Chemistry: It is used as a radioligand in PET scans to study the distribution and function of GlyT-1 in the brain.
Biology: It helps in understanding the role of GlyT-1 in regulating synaptic levels of glycine and its impact on neurotransmission.
Medicine: It is used in research related to neurological disorders, such as schizophrenia, where GlyT-1 inhibitors are being explored as potential therapeutic agents.
Industry: It supports drug development by providing insights into the pharmacokinetics and pharmacodynamics of GlyT-1 inhibitors .
Mécanisme D'action
GSK931145 exerts its effects by binding to the glycine transporter 1 (GlyT-1) in the brain. This binding inhibits the reuptake of glycine, thereby increasing its extracellular levels. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptors, enhancing glutamatergic neurotransmission. This mechanism is particularly relevant in the context of neurological disorders like schizophrenia, where NMDA receptor hypofunction is implicated .
Comparaison Avec Des Composés Similaires
GSK931145 is unique in its high affinity and selectivity for GlyT-1. Similar compounds include:
[3H]CHIBA-3007: Another radioligand used for imaging GlyT-1 with similar binding affinities.
[11C]RO5013853: A PET ligand with similar regional brain distribution.
GSK565710: Another GlyT-1 inhibitor used in preclinical studies.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications in research.
Propriétés
Formule moléculaire |
C23H30N2O |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-[(S)-[1-(dimethylamino)cyclopentyl]-phenylmethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1 |
Clé InChI |
BMXRRRIDMAIEKX-NRFANRHFSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)C)C(=O)N[C@@H](C2=CC=CC=C2)C3(CCCC3)N(C)C |
SMILES canonique |
CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7-(5-hydroxy-2-methylphenyl)-8-(2-methoxyphenyl)-1-methyl-](/img/structure/B10773599.png)
![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)



![[1-[2-[[5-amino-2-[[2-[[2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoylamino]-4-bromobutyl]boronic acid](/img/structure/B10773615.png)

![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)

![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)

![[125I]Heat](/img/structure/B10773665.png)
![2-[[5-[2-[[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid](/img/structure/B10773670.png)
